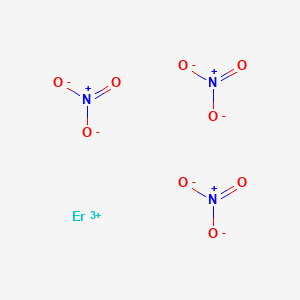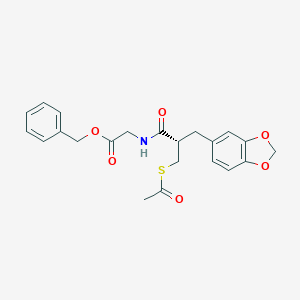
1-Methylhistamindihydrochlorid
Übersicht
Beschreibung
1-Methylhistamine dihydrochloride is a chemical compound derived from histamine, a biogenic amine involved in various physiological processes. . This compound is often used as a biomarker for histamine activity in biological systems and has applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
1-Methylhistamine dihydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
1-Methylhistamine dihydrochloride, also known as Nτ-methylhistamine (NMH), is a metabolite of histamine . It primarily targets histamine receptors . These receptors play a crucial role in various physiological processes, including immune response, gastric acid secretion, and neurotransmission .
Mode of Action
NMH interacts with histamine receptors, but it has a lower affinity and efficacy than histamine for these receptors, meaning that it binds less strongly and activates them less effectively . Depending on the receptor subtype and the tissue context, NMH may act as a partial agonist or an antagonist for some histamine receptors . This means it can either partially activate the receptor or block it from being activated by other substances.
Biochemical Pathways
NMH is formed by Nτ -methylation of histamine, a process catalyzed by the enzyme Histamine N-methyltransferase . This enzyme is part of the histidine metabolism pathway. NMH may have some modulatory effects on histamine signaling, but it is unlikely to cause significant allergic or inflammatory reactions by itself .
Pharmacokinetics
NMH is excreted in the urine and can be measured as a biomarker of histamine activity . This suggests that it undergoes renal elimination.
Result of Action
The action of NMH may serve as a feedback mechanism to regulate histamine levels and prevent excessive histamine release . While it has some biological activity on its own, it is much weaker than histamine . It is unlikely to cause significant allergic or inflammatory reactions by itself .
Action Environment
The action of NMH can be influenced by various factors. For instance, systemic mastocytosis and anaphylaxis are typically associated with at least a two-fold increase in urinary NMH levels, which are also increased in patients taking monoamine oxidase inhibitors and in patients on histamine-rich diets . This suggests that both disease states and dietary factors can influence the action and efficacy of NMH.
Biochemische Analyse
Biochemical Properties
1-Methylhistamine dihydrochloride interacts with histamine receptors, but with a lower affinity and efficacy than histamine . Depending on the receptor subtype and the tissue context, it may act as a partial agonist or an antagonist for some histamine receptors . It may also have some modulatory effects on histamine signaling .
Cellular Effects
While 1-Methylhistamine dihydrochloride has some biological activity, it is unlikely to cause significant allergic or inflammatory reactions by itself . It may also serve as a feedback mechanism to regulate histamine levels and prevent excessive histamine release .
Molecular Mechanism
The molecular mechanism of 1-Methylhistamine dihydrochloride involves its interaction with histamine receptors . It binds less strongly and activates them less effectively than histamine . Depending on the receptor subtype and the tissue context, it may act as a partial agonist or an antagonist for some histamine receptors .
Temporal Effects in Laboratory Settings
It is known that it is excreted in the urine and can be measured as a biomarker of histamine activity .
Metabolic Pathways
1-Methylhistamine dihydrochloride is involved in the pathway of histidine metabolism . It is formed by Nτ-methylation of histamine, catalyzed by the enzyme Histamine N-methyltransferase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylhistamine dihydrochloride can be synthesized through the Nτ-methylation of histamine. The reaction involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: In industrial settings, the production of 1-methylhistamine dihydrochloride involves similar methylation reactions but on a larger scale. The process includes purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylhistamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it back to histamine.
Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Imidazole derivatives.
Reduction: Histamine.
Substitution: Various substituted imidazole compounds.
Vergleich Mit ähnlichen Verbindungen
Histamine: The parent compound from which 1-methylhistamine is derived.
Nα-Methylhistamine: Another methylated derivative of histamine.
3-Methylhistamine: A positional isomer of 1-methylhistamine.
Comparison: 1-Methylhistamine dihydrochloride is unique in its specific interaction with histamine receptors and its role as a biomarker for histamine activity. Unlike histamine, it has a lower affinity for histamine receptors, making it less potent in eliciting physiological responses . Nα-Methylhistamine and 3-Methylhistamine have different methylation positions, leading to variations in their biological activities and receptor interactions .
Eigenschaften
IUPAC Name |
2-(1-methylimidazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-9-4-6(2-3-7)8-5-9;;/h4-5H,2-3,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXVEALMQHTMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017448 | |
| Record name | 2-(1-methylimidazol-4-yl)ethanamine;dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6481-48-7 | |
| Record name | 2-(1-methylimidazol-4-yl)ethanamine;dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methylhistamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3S)-3abeta,4,5,6,6abeta,9balpha-Hexahydro-3,6,9-trimethyl-6beta-hydroxyazuleno[4,5-b]furan-2,8(3H,7H)-dione](/img/structure/B162370.png)









